2,3,6-Trimethylnaphthalene
Overview
Description
2,3,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, characterized by the presence of three methyl groups at the 2nd, 3rd, and 6th positions on the naphthalene ring. This compound is known for its aromatic properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylnaphthalene can be synthesized through several methods, including:
Alkylation of Naphthalene: This involves the Friedel-Crafts alkylation of naphthalene using methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of trimethyl-substituted naphthalene derivatives under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of naphthalene. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2,3,6-Trimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its aromatic structure.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylnaphthalene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
- 2,3,5-Trimethylnaphthalene
- 2,3,7-Trimethylnaphthalene
- 2,6-Dimethylnaphthalene
Comparison: 2,3,6-Trimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other trimethylnaphthalene isomers, it may exhibit different boiling points, melting points, and solubility characteristics .
Properties
IUPAC Name |
2,3,6-trimethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZRJCHIWTUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061189 | |
Record name | 2,3,6-Trimethylnaphthalene | |
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Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00252 [mmHg] | |
Record name | 2,3,6-Trimethylnaphthalene | |
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CAS No. |
829-26-5 | |
Record name | 2,3,6-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-26-5 | |
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Record name | 2,3,6-Trimethylnaphthalene | |
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Record name | 2,6-Trimethylnaphthalene | |
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Record name | 2,3,6-Trimethylnaphthalene | |
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Record name | 2,3,6-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3,6-TRIMETHYLNAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical sources of 2,3,6-trimethylnaphthalene and how does its presence relate to off-flavors in food?
A: this compound can originate from both natural and anthropogenic sources. In the food industry, its presence has been linked to undesirable flavors. For example, it was identified as a potential contaminant in sea mustard, likely originating from ship paint. [] This highlights the importance of careful sourcing and storage practices to maintain food quality.
Q2: How does this compound behave in the context of oil refining and what role does it play in catalytic processes?
A: this compound is often found in complex mixtures like light cycle oil, a byproduct of petroleum refining. It is considered a challenging aromatic compound to remove during hydrodearomatization processes, which aim to reduce aromatic content and improve fuel quality. [] Researchers are actively exploring efficient catalysts and reaction conditions for its conversion to less harmful compounds.
Q3: Can you elaborate on the biodegradation potential of this compound and the factors influencing its breakdown in the environment?
A: Studies focusing on oil spill bioremediation have shown that this compound can be naturally degraded by microorganisms. [] Notably, the rate of biodegradation is influenced by the number and position of methyl groups on the naphthalene ring. This knowledge is crucial for understanding the fate of this compound in contaminated environments and for developing effective bioremediation strategies.
Q4: How does this compound interact with other chemicals and what insights can be gained from studying its photochemical reactions?
A: Research on acrylonitrile polymerization has revealed the ability of this compound to act as a photoinitiator. [] It interacts with acrylonitrile upon light exposure, triggering a chain reaction leading to polymerization. This finding provides valuable insights into the reactivity of this compound in photochemical processes and its potential applications in material science.
Q5: How do researchers analyze and quantify the presence of this compound in complex samples?
A: Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed to identify and quantify this compound within complex mixtures, such as oil seepages. [] These methods allow for precise determination of its concentration and isotopic composition, providing valuable information about its origin, maturity, and potential environmental impact.
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